2-Amino-(6-amidobiotinyl)pyridine

説明

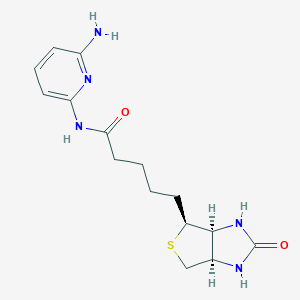

2-Amino-(6-amidobiotinyl)pyridine (BAP) is a bifunctional compound combining a fluorescent diaminopyridine group and a biotin moiety. It is synthesized by reacting diaminopyridine with sulfo-NHS-biotin, forming a conjugate that enables dual functionality: fluorescence for detection and biotin for immobilization or purification via streptavidin binding . BAP is primarily used in glycobiology to label reducing ends of glycans through reductive amination, facilitating the study of carbohydrate-protein interactions . Its stability under mild reaction conditions and compatibility with biological systems make it a critical tool in bioconjugation and diagnostic assays.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminopyridin-2-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c16-11-5-3-6-12(18-11)19-13(21)7-2-1-4-10-14-9(8-23-10)17-15(22)20-14/h3,5-6,9-10,14H,1-2,4,7-8H2,(H2,17,20,22)(H3,16,18,19,21)/t9-,10-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVVZQSPJYVEDP-BHDSKKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=CC(=N3)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934672 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-93-2 | |

| Record name | 2-Amino-(6-amidobiotinyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153086932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)-N-(6-imino-1,6-dihydropyridin-2-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 2-Amino-(6-amidobiotinyl)pyridine involves several steps. One common method includes the reduction amination of free oligosaccharides, which allows for the efficient tagging of these molecules under non-degrading conditions . The resulting adducts can be purified using reversed-phase high-performance liquid chromatography (HPLC), ensuring high sensitivity and specificity . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.

化学反応の分析

2-Amino-(6-amidobiotinyl)pyridine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the compound’s functional groups, potentially altering its fluorescent properties.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s utility in various applications.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions are typically modified versions of the original compound, tailored for specific research applications .

科学的研究の応用

2-Amino-(6-amidobiotinyl)pyridine is widely used in scientific research, particularly in the fields of glycobiology and biochemistry. Its primary application is in the tagging of oligosaccharides, which allows for their fractionation and detection using HPLC . This compound is also used to create functional neoglycoprotein equivalents, which are essential for detecting receptors and generating monospecific antibodies . Additionally, it has applications in the sensitive monosaccharide compositional analysis of glycoproteins .

作用機序

The mechanism of action of 2-Amino-(6-amidobiotinyl)pyridine involves its ability to form stable complexes with oligosaccharides through reduction amination. This process tags the oligosaccharides, allowing for their detection and analysis. The compound’s biotinyl group interacts with streptavidin or avidin, forming stable complexes that can be used in various biological assays .

類似化合物との比較

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Differences

The table below compares BAP with key structurally related pyridine derivatives:

生物活性

2-Amino-(6-amidobiotinyl)pyridine, a biotinylated pyridine derivative, has garnered attention for its potential biological activities, particularly in biochemical and molecular biology applications. This compound is characterized by its ability to interact with various biomolecules, influencing cellular processes and enzymatic functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a pyridine derivative that incorporates an amidobiotin moiety. The structural formula can be represented as follows:

- Molecular Formula : C_14H_18N_4O_3S

- Molecular Weight : 318.38 g/mol

- CAS Number : 153086-93-2

The presence of the biotin group facilitates strong binding to avidin or streptavidin, which is a critical feature for applications in biochemistry and molecular biology.

The biological activity of this compound primarily revolves around its interaction with proteins and enzymes involved in various metabolic pathways.

1. Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been shown to affect the activity of enzymes linked to the arachidonic acid pathway, which plays a crucial role in inflammatory responses and platelet aggregation.

2. Binding Affinity

The biotin moiety allows for high-affinity binding to avidin or streptavidin, making it useful in various assays and as a tool for targeting specific biomolecules within cells . This property is particularly beneficial in drug delivery systems where precise targeting is essential.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Studies

- Antiplatelet Activity : A study demonstrated that this compound significantly inhibits platelet aggregation. The mechanism involves the disruption of the arachidonic acid pathway, leading to reduced thromboxane A2 production, which is crucial for platelet activation.

- Binding Studies : Research comparing biotinylated compounds showed that derivatives like this compound exhibit strong binding affinity to lectins, indicating potential applications in glycan recognition studies . This property can be exploited in designing assays for glycan profiling.

- Therapeutic Potential : The compound's ability to modulate enzyme activity suggests its potential use in therapeutic contexts, particularly in conditions characterized by excessive platelet aggregation and inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-6-substituted pyridine derivatives?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkyl halides or acyl chlorides react with 2-aminopyridine derivatives under basic conditions (e.g., NaOH) to introduce substituents at the 6-position . Thieno-pyridine derivatives are synthesized via cyclization reactions using elemental analysis, IR, and NMR for structural confirmation . Advanced routes include Pd-catalyzed cross-coupling (e.g., Sonogashira reactions) to attach alkynyl or alkenyl groups .

Q. What spectroscopic techniques are used to characterize 2-amino-pyridine derivatives?

- Methodology : Structural elucidation relies on:

- Elemental analysis : Confirms molecular formula.

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns substituent positions and confirms regioselectivity. For instance, methyl groups in 4,6-dimethyl-2-aminopyridine appear as singlets in ¹H NMR .

- Mass spectrometry : Determines molecular weight and fragmentation patterns .

Q. How do researchers assess the purity of 2-amino-pyridine derivatives?

- Methodology : Purity is validated via:

- HPLC/GC : Quantifies impurities.

- Melting point analysis : Deviations from literature values (e.g., 185–189°C for 2-amino-5-nitro-6-methylpyridine) indicate contamination .

- TLC : Monitors reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 6-substituted 2-aminopyridines?

- Methodology :

- Temperature/pH control : Reactions like thiazole-pyridine fusions require precise thermal gradients (e.g., 0°C to room temperature) to prevent side products .

- Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency in ethynyl-substituted derivatives .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

- Methodology :

- SAR studies : Modifying substituents (e.g., replacing biotin with methyl-d3 at the 6-position) reveals critical functional groups. For example, alkylation of the 2-amino group reduces binding affinity .

- Dose-response assays : Quantify IC₅₀ values to compare potency (e.g., antimicrobial activity of thieno-pyridines varies with electron-withdrawing groups) .

- Computational modeling : Molecular docking predicts interactions with targets (e.g., enzyme active sites) .

Q. How does the 6-position substituent influence binding affinity in 2-aminopyridine-based inhibitors?

- Methodology :

- Functional assays : Measure inhibition of targets (e.g., p47phox-p22phox interaction) using SPR or fluorescence polarization .

- Isotopic labeling : Deuterated methyl groups (e.g., 6-(methyl-d3)) track metabolic stability via LC-MS .

- Crystallography : Resolve binding modes (e.g., hydrogen bonding between amidobiotinyl and lysine residues) .

Q. What are the challenges in scaling up 2-amino-pyridine syntheses for preclinical studies?

- Methodology :

- Process chemistry : Transition from batch to flow reactors reduces exothermic risks in nitro-group reductions .

- Purification : Column chromatography scales poorly; alternatives include recrystallization (e.g., using ethanol/water mixtures) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Data Presentation Examples

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。